molecular formula C13H14ClNS B502110 N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine

N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine

Cat. No.: B502110
M. Wt: 251.78g/mol
InChI Key: FOJNBGPYVHWAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine is an organic compound that features a chlorobenzyl group and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with 1-(5-methylthiophen-2-yl)methanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its amine derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorobenzyl)-1-(5-methylthiophen-2-yl)methanamine
  • **2-chloro-N-[(5-methylthiophen-2-yl)methyl]-5-(trifluoromethyl)aniline
  • **2-chloro-N-[(5-methylthiophen-2-yl)methyl]-6-(trifluoromethyl)aniline

Uniqueness

This compound is unique due to its specific combination of a chlorobenzyl group and a methylthiophene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClNS

Molecular Weight

251.78g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine

InChI

InChI=1S/C13H14ClNS/c1-10-6-7-12(16-10)9-15-8-11-4-2-3-5-13(11)14/h2-7,15H,8-9H2,1H3

InChI Key

FOJNBGPYVHWAES-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)CNCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(S1)CNCC2=CC=CC=C2Cl

Origin of Product

United States

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